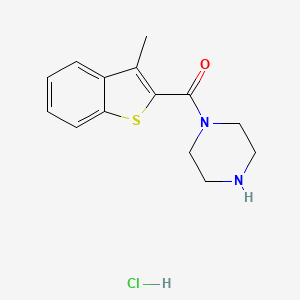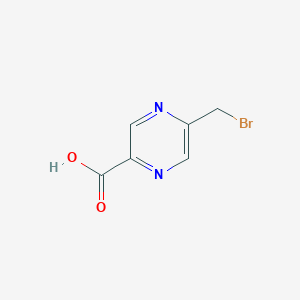![molecular formula C8H7NO2S B1523447 [2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol CAS No. 1333695-51-4](/img/structure/B1523447.png)
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol
Overview
Description
“[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol” is a chemical compound with the CAS Number: 1333695-51-4 . It has a molecular weight of 181.22 and its IUPAC name is [2- (2-thienyl)-1,3-oxazol-5-yl]methanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol” is 1S/C8H7NO2S/c10-5-6-4-9-8 (11-6)7-2-1-3-12-7/h1-4,10H,5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol” is a powder that is stored at room temperature .Scientific Research Applications
Catalysis and Organic Synthesis
One notable application is in the field of catalysis and organic synthesis, where derivatives of thiophene and oxazole, similar to "[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol", have been used as intermediates or catalysts. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reactions utilize furan-2-yl(phenyl)methanol derivatives for synthesizing oxazine derivatives, demonstrating the utility of these compounds in synthesizing complex heterocycles with high selectivity and yields (B. Reddy et al., 2012). Similarly, thiophene mono (oxazoline) ligands have been synthesized and applied to enantioselective phenyl transfer reactions to aldehydes, showcasing their use in asymmetric catalysis (Zhuo Chai et al., 2006).
Material Science
In material science, thiophene derivatives are instrumental in enhancing the efficiency of polymer solar cells. Methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells significantly improves their efficiency, highlighting the role of solvent processing in optimizing device performance (Huiqiong Zhou et al., 2013).
Anticancer Research
Furthermore, substituted thiophene-quinoline derivatives have been synthesized and evaluated for their anticancer activity. These compounds demonstrate potential as selective cytotoxic agents against various human cancer cell lines, indicating the promise of thiophene derivatives in developing new anticancer therapies (Dina I. A. Othman et al., 2019).
Supramolecular Chemistry
The chiroptical properties of optically active, regioregular polythiophenes, which may include structures similar to "[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol", have been studied for their solvent-induced changes. These studies offer insights into the conformational behavior of polythiophenes in various solvent environments, contributing to our understanding of chiral supramolecular assemblies (H. Goto et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-9-8(11-6)7-2-1-3-12-7/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEODGXBHHBFIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



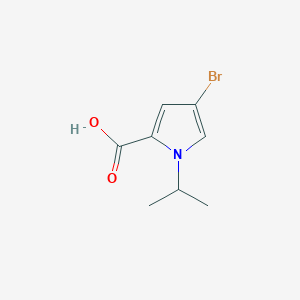
![O-[(3-methyloxetan-3-yl)methyl]hydroxylamine](/img/structure/B1523367.png)
![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)
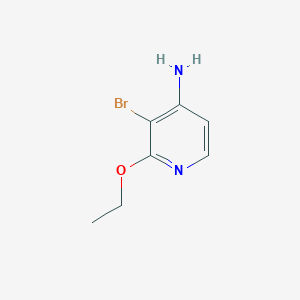
![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)
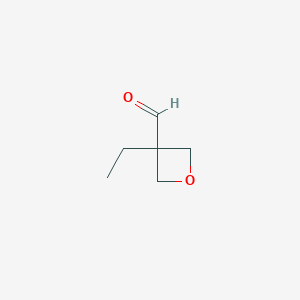
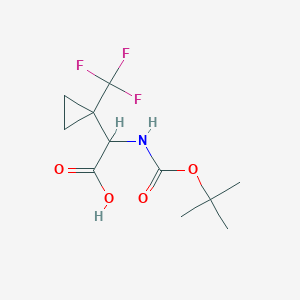
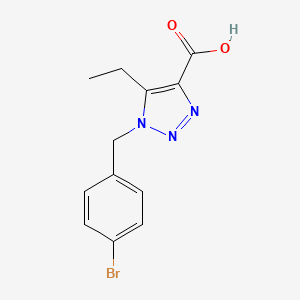
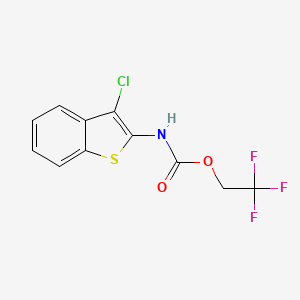
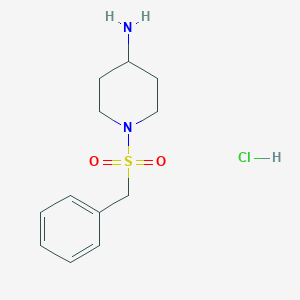
![3-[(Methylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1523381.png)
![4-[4-(Benzyloxy)phenyl]oxan-4-amine hydrochloride](/img/structure/B1523382.png)
